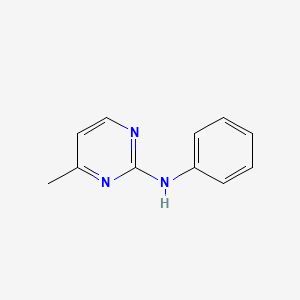

4-Methyl-N-phenylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-7-8-12-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVJAFZWBTUAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510636 | |

| Record name | 4-Methyl-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53112-26-8 | |

| Record name | 4-Methyl-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Academic Significance of Substituted Pyrimidine Scaffolds in Chemical Biology

Substituted pyrimidine (B1678525) scaffolds are of immense interest in chemical biology due to their prevalence in natural and synthetic bioactive compounds. nih.gov The pyrimidine ring system is a fundamental component of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. nih.gov This inherent biological relevance has inspired chemists to explore a vast array of substituted pyrimidines for potential therapeutic applications.

These scaffolds are key constituents in a wide range of pharmaceuticals and agrochemicals. nih.gov Their versatile nature allows for the synthesis of diverse derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govsemanticscholar.org For instance, pyrimidine derivatives have been developed as antimicrobial agents to combat resistant bacterial strains. nih.gov Moreover, the ability of the pyrimidine core to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules for molecular recognition and supramolecular chemistry. nih.gov

An Overview of the Research Landscape for 4 Methyl N Phenylpyrimidin 2 Amine

The research landscape for 4-Methyl-N-phenylpyrimidin-2-amine is multifaceted, with significant efforts directed towards its synthesis and its application as a key building block in the creation of more complex, biologically active molecules. Several synthetic methodologies have been established for its preparation, including nucleophilic substitution, copper-catalyzed C-H functionalization, palladium-catalyzed cross-coupling, and microwave-assisted synthesis.

A primary focus of the research has been its role as a crucial intermediate in the synthesis of pharmaceuticals. Specifically, derivatives of the N-phenylpyrimidin-2-amine core have been investigated for their potential as selective inhibitors of various enzymes. For example, a series of N-phenylpyrimidine-2-amine derivatives based on the structure of the drug Ponatinib have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma. nih.gov In another vein of research, derivatives of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are of interest for their anti-inflammatory and potential anticancer activities. nih.gov

The compound itself and its close analogs are also subjects of fundamental chemical studies, including investigations into their crystal structure and chemical reactivity. nih.govresearchgate.net These studies provide a deeper understanding of the molecule's properties and inform the design of new derivatives with tailored functionalities.

Foundational Structural Elements Driving Research Interest in the N Phenylpyrimidin 2 Amine Core

Established Synthetic Routes to 4-Methyl-N-phenylpyrimidin-2-amine and its Analogues

Nucleophilic Substitution Approaches for Pyrimidine Derivatives

A cornerstone in the synthesis of this compound is the nucleophilic substitution on a pyrimidine ring. wikipedia.orgbhu.ac.in This approach typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine core by an incoming nucleophile. wikipedia.orgbhu.ac.in The electron-deficient nature of the pyrimidine ring at the 2-, 4-, and 6-positions facilitates these reactions. wikipedia.orgbhu.ac.in

Halogen displacement is a widely employed strategy for the synthesis of substituted pyrimidines. researchgate.net In this method, a halogenated pyrimidine derivative serves as the electrophile. For instance, the reaction of 2-chloro-4-methylpyrimidine (B15830) with aniline (B41778) can yield this compound. The reactivity of halogens generally follows the order I > Br > Cl > F, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. youtube.com The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) often being preferred.

Halogenated pyrimidines are valuable intermediates in organic synthesis as they can undergo various coupling reactions to form more complex molecules. nih.gov For example, they can participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.gov

Table 1: Examples of Halogen Displacement Reactions in Pyrimidine Synthesis

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Chloro-4-methylpyrimidine | Aniline | This compound | Not specified | |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Various amines | Substituted 2-aminopyrimidines | Good to excellent | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Not specified | rsc.org |

The efficiency of nucleophilic substitution reactions on pyrimidines is highly dependent on the optimization of various parameters. researchgate.netresearchgate.net Key factors include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base used. For instance, in the synthesis of fused pyrimidines, the use of a Q-Tube reactor has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. researchgate.net

The selection of the base is also critical. In some cases, inorganic bases like potassium carbonate are preferred over organic bases such as triethylamine (B128534) to minimize side reactions. Microwave-assisted synthesis has also emerged as a powerful tool, dramatically accelerating reaction rates from hours to minutes. mdpi.com

Table 2: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Reaction Type | Catalyst/Conditions | Advantage | Reference |

| Fused pyrimidine synthesis | Mg-Al hydrotalcite, Q-Tube reactor | Reduced reaction time (6h to 10 min), increased yield (77% to 95%) | researchgate.net |

| Nucleophilic substitution | Microwave irradiation (2.45 GHz) | Reduced reaction time (8 hours to 20 minutes) | |

| Amination of pyrimidines | Cu(II)-PTABS | High chemoselectivity, very good yields of monoaminated products | organic-chemistry.org |

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgslideshare.net A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. slideshare.netcrdeepjournal.org This methodology can lead to increased reaction rates, higher yields, and milder reaction conditions. crdeepjournal.org

In the context of pyrimidine synthesis, PTC can be employed for various transformations, including N-alkylation and substitution reactions. crdeepjournal.org The use of PTC can circumvent the need for anhydrous solvents and strong, hazardous bases, making the synthetic process more environmentally friendly. researchgate.net Both liquid-liquid and solid-liquid PTC systems have been successfully applied in organic synthesis. crdeepjournal.org

Condensation Reactions with Guanidine (B92328) Derivatives

A classical and highly versatile method for the construction of the 2-aminopyrimidine (B69317) scaffold is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidine derivative. nih.govnih.gov This approach, often a variation of the Biginelli reaction, allows for the direct incorporation of the 2-amino group into the pyrimidine ring. nih.gov

For the synthesis of this compound, a suitable starting material would be a β-diketone like acetylacetone, which provides the C4-methyl group and the adjacent carbon atoms of the pyrimidine ring. The reaction with phenylguanidine would then lead to the desired product. The reaction is typically carried out in a polar solvent, often with heating, and may be catalyzed by an acid or a base. nih.gov Microwave-assisted protocols have also been developed to expedite these condensation reactions. mdpi.com

Table 3: Synthesis of Pyrimidine Derivatives via Condensation with Guanidines

| 1,3-Dicarbonyl Compound | Guanidine Derivative | Product | Reaction Conditions | Reference |

| 1-Phenylbutane-1,3-dione | Guanidine nitrate (B79036) | 4-Methyl-6-phenylpyrimidin-2-amine | Reflux in DMF | nih.gov |

| (E/Z)-imidazolate enaminone | Guanidine hydrochloride | 4,6-Diphenylpyrimidin-2-amine | K2CO3, Toluene, 60°C | semanticscholar.org |

| 3-Trifluoromethyl chromones | Guanidine/amidine substrates | 3-Trifluoromethyl pyrimidines | Not specified | mdpi.com |

Advanced and Emerging Synthetic Strategies

Beyond the established routes, research continues to explore more advanced and efficient methods for the synthesis of pyrimidine derivatives. These emerging strategies often focus on improving atom economy, reducing environmental impact, and accessing novel structural motifs.

One such area is the development of metal-free cascade reactions. For instance, unsymmetrical 2-aminopyrimidines have been synthesized from imidazolate enaminones and guanidine hydrochloride in a metal-free process. semanticscholar.org This method offers a convenient route to structurally diverse pyrimidines with moderate to excellent yields. semanticscholar.org

Another promising approach involves the use of novel catalytic systems. For example, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Furthermore, the use of ultrasound irradiation has been shown to be an effective alternative energy source for promoting the synthesis of pyrimidines and their fused derivatives, often leading to shorter reaction times and higher yields. researchgate.net

The direct C-H functionalization of pyrimidine rings is also a rapidly developing field, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. These advanced methods are continually expanding the toolbox available to chemists for the synthesis of complex pyrimidine-based molecules like this compound.

Copper-Catalyzed C-H Functionalization for Pyrimidine Synthesis

Copper-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of pyrimidine derivatives, offering an efficient and atom-economical approach. This methodology allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, bypassing the need for pre-functionalized starting materials.

One notable application is the synthesis of multisubstituted imidazo[1,2-a]pyridines from N-(2-pyridinyl)enaminones, facilitated by a copper catalyst. organic-chemistry.org This process involves an intramolecular C-H functionalization, leading to the construction of the fused heterocyclic system. organic-chemistry.org The use of copper as a catalyst is advantageous due to its low cost and environmental friendliness compared to other transition metals like palladium. elsevierpure.com

Research has explored the use of various directing groups to facilitate copper-mediated C-H activation. For instance, 4-aminoantipyrine (B1666024) has been investigated as a bidentate directing group in copper-catalyzed C-H bond functionalization reactions of amides. elsevierpure.com These reactions include arylation, hydroxylation, alkynylation, and thiolation. elsevierpure.com Similarly, the 2-phenylpyridine (B120327) scaffold has been extensively studied, with copper(II) acetate (B1210297) promoting C-H amination with anilines. thieme-connect.de

The mechanism of these copper-catalyzed reactions can differ from those catalyzed by palladium. It has been proposed that some copper-catalyzed C-H functionalizations may proceed through a radical cation intermediate. thieme-connect.de The development of novel catalyst systems, such as the combination of a copper catalyst with a specific ligand, continues to expand the scope and efficiency of these transformations. researchgate.netmit.edu

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has become a valuable technique for accelerating the synthesis of pyrimidine derivatives, including this compound. This method often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org

The synthesis of various 2-aminopyrimidine derivatives has been successfully achieved using microwave irradiation. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with different aniline derivatives to form 2-anilinopyrimidines is significantly more efficient under microwave conditions. rsc.org Similarly, microwave assistance has been employed in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which serve as versatile intermediates for further functionalization. nih.govnih.gov

Microwave technology has also been utilized in the multi-step synthesis of complex heterocyclic systems incorporating a pyrimidine ring. A notable example is the rapid, three-step synthesis of novel pyrazolo[1,5-a]pyrimidines, where each step is completed in just 20 minutes under microwave irradiation at 120°C. byu.edu This efficient protocol starts from commercially available aryl acetonitriles and proceeds through intermediates to yield the final products in good to excellent yields. byu.edu Another application involves the guanidine hydrochloride-catalyzed, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles from aryl aldehydes and aryl methyl ketones under microwave conditions, highlighting the eco-friendly nature of this approach. rsc.org

The following table summarizes examples of microwave-assisted synthesis of pyrimidine derivatives:

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-4,6-dimethylpyrimidine, Aniline derivatives | 2-Anilinopyrimidines | Microwave irradiation | - | rsc.org |

| 2-Amino-4-chloro-pyrimidine, Substituted amines | 2-Amino-4-substituted pyrimidines | Microwave irradiation, 120-140°C, 15-30 min | - | nih.govnih.gov |

| Aryl acetonitriles, DMF-DMA, H2NNH2·HBr, 1,1,3,3-tetramethoxypropane | 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines | Microwave irradiation, 120°C, 20 min per step | 34-92 | byu.edu |

| Aryl aldehyde, Aryl methyl ketone, Guanidine hydrochloride | Pyrimido[1,2-a]benzimidazole | Microwave irradiation | High | rsc.org |

Strategic Derivatization from Pyrimidine Building Blocks

The synthesis of this compound and its analogs often involves the strategic derivatization of pre-existing pyrimidine building blocks. This approach allows for the introduction of various substituents at specific positions of the pyrimidine ring, leading to a diverse library of compounds.

A common strategy is the nucleophilic aromatic substitution (SNAr) of halopyrimidines. For instance, 2-amino-4,6-dichloropyrimidine can react with a variety of amines in the presence of a base like triethylamine to yield 2-amino-4-chloro-6-substituted pyrimidines. nih.gov These intermediates can then undergo further substitution reactions. The synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives follows a similar path, starting from 2,4-dichloro-5-methylpyrimidine (B13550) which undergoes a Suzuki coupling and then a Buchwald-Hartwig amination. nih.gov

Another key reaction is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is widely used for the N-arylation of aminopyrimidines. nih.gov This method allows for the formation of the N-phenyl bond in this compound from a suitable 2-aminopyrimidine precursor and a phenyl halide. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. nih.govmanchester.ac.uk

Furthermore, the synthesis can start from simple acyclic precursors. For example, the reaction of 1-phenylbutane-1,3-dione with guanidine nitrate in refluxing DMF yields 4-methyl-6-phenylpyrimidin-2-amine. nih.govresearchgate.net This method, known as the Pinner synthesis, is a classical approach to pyrimidine ring formation. wikipedia.org

The following table provides examples of strategic derivatization from pyrimidine building blocks:

| Pyrimidine Building Block | Reagents and Conditions | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various amines, triethylamine, 80-90°C | 2-Amino-4-chloro-6-substituted pyrimidines | nih.gov |

| 2,4-Dichloro-5-methylpyrimidine | 1. Isopropyl-substituted pyrazole (B372694) boronate, Suzuki coupling; 2. Aniline derivative, Buchwald-Hartwig amination | N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives | nih.gov |

| 2-Aminopyrimidine | Aryl bromides, dichlorobis(triphenylphosphine)Pd(II), xantphos, sodium tert-butoxide, refluxing toluene | N-Arylpyrimidin-2-amine derivatives | nih.gov |

| 1-Phenylbutane-1,3-dione | Guanidine nitrate, refluxing DMF | 4-Methyl-6-phenylpyrimidin-2-amine | nih.govresearchgate.net |

Chemical Reactivity and Post-Synthetic Modifications of this compound

Oxidative Transformations

The pyrimidine ring in this compound and related derivatives can undergo oxidative transformations, although it is generally considered an electron-deficient heterocycle, making electrophilic attack more difficult than in benzene (B151609). wikipedia.org However, the presence of activating groups like the amino and methyl groups can influence its reactivity.

Oxidation can occur at the pyrimidine ring or at the substituents. For instance, alkyl-substituted pyrimidines can be oxidized at the alkyl group to form carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net Bacterial strains and dimethyldioxirane (B1199080) have also been shown to oxidize the pyrimidine ring itself at the C-2 and C-4 positions, or lead to the formation of diols and epoxides. researchgate.net

N-oxidation at one of the ring nitrogen atoms can be achieved using peracids. wikipedia.org This modification can increase the susceptibility of the pyrimidine ring to nucleophilic attack. wur.nl

Reductive Pathways

The pyrimidine ring is more susceptible to reduction than pyridine (B92270) due to its lower aromaticity. researchgate.net Reduction of the pyrimidine ring typically occurs at the C5-C6 double bond. umich.edu A common method for the reduction of pyrimidines is catalytic hydrogenation using catalysts such as platinum, palladium, rhodium, or nickel. umich.edu This process involves the transfer of a hydride to position 5 and protonation at position 6. umich.edu

Sodium borohydride (B1222165) can also be used to reduce pyrimidin-2(1H)-ones to their dihydro and tetrahydro derivatives, with the regioselectivity being dependent on the reaction conditions and the substituents on the pyrimidine ring. rsc.org Similarly, lithium aluminium hydride has been employed for the reduction of pyrimidine derivatives. rsc.org In some cases, the reduction can lead to ring cleavage. wikipedia.org

Nucleophilic Substitutions at the Exocyclic Amino Moiety

The exocyclic amino group of this compound can undergo nucleophilic substitution reactions, allowing for further diversification of the molecule. One of the most important reactions is N-arylation, which can be achieved through methods like the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups onto the exocyclic nitrogen. nih.govmanchester.ac.uk

Alternatively, copper-catalyzed N-arylation has also been developed as a complementary method. mit.edu The choice between palladium and copper catalysis can sometimes offer different chemoselectivity when other reactive sites are present in the molecule. mit.edu

Alkylation of the exocyclic amino group is another common modification. For example, N-alkylation can be achieved by reacting the aminopyrimidine with an alkyl halide in the presence of a base. nih.gov This reaction introduces an alkyl chain onto the amino group, which can be useful for modulating the compound's properties. nih.gov

The reactivity of the exocyclic amino group can also be influenced by the electronic properties of the pyrimidine ring. The presence of electron-withdrawing groups on the ring can decrease the nucleophilicity of the amino group, while electron-donating groups can enhance it.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. Protons on the pyrimidine ring are expected to appear in the δ 6.5–8.5 ppm range. The methyl group protons (C4-CH₃) typically produce a singlet signal around δ 2.3–2.5 ppm. Protons of the N-phenyl group are anticipated to resonate between δ 7.0 and 7.5 ppm. The N-H proton signal is often observed as a broad singlet and its chemical shift can vary depending on concentration and solvent, generally appearing between δ 0.5-5.0 ppm. libretexts.org

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbon atoms within the aromatic phenyl ring and the heterocyclic pyrimidine ring show signals in the downfield region, typically between 110 and 160 ppm, due to their sp² hybridization and the influence of electronegative nitrogen atoms.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Group (C4-CH₃) | ~2.3–2.5 | ~20-25 |

| Pyrimidine Ring Protons | ~6.5–8.5 | ~110-160 |

| N-Phenyl Group Protons | ~7.0–7.5 | ~115-145 |

| N-H Proton | Variable (e.g., ~5.7) | N/A |

Note: Predicted values are based on typical ranges for similar structural motifs.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between adjacent protons. In a COSY spectrum for this compound, cross-peaks would be expected between the protons on the pyrimidine ring that are coupled to each other. Similarly, correlations would be observed among the protons of the phenyl group, confirming their relative positions on the ring. researchgate.net The absence of a COSY correlation between the methyl singlet and other protons would confirm it is an isolated spin system, attached to a quaternary carbon (C4) of the pyrimidine ring. researchgate.netcore.ac.uk

Vibrational (Infrared) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the N-H bond of the secondary amine exhibits a characteristic stretching vibration. orgchemboulder.com

Key expected vibrational frequencies include:

N-H Stretch: A single, sharp band in the region of 3350–3310 cm⁻¹ is characteristic of a secondary amine. orgchemboulder.com

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the pyrimidine and phenyl rings are expected in the 1650–1450 cm⁻¹ region. A band between 1600–1650 cm⁻¹ can be attributed to the C=N stretching.

C-N Stretch: A strong band for the aromatic amine C-N stretch is typically found between 1335–1250 cm⁻¹. orgchemboulder.comlibretexts.org

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350–3310 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Methyl) | Stretch | < 3000 |

| Pyrimidine/Phenyl Rings (C=N, C=C) | Stretch | 1650–1450 |

| Aromatic Amine (C-N) | Stretch | 1335–1250 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₁N₃, giving it a molecular weight of 185.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 185. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass, which is consistent. libretexts.org

Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group: A fragment corresponding to [M-15]⁺ from the cleavage of the C4-methyl group.

Loss of the phenyl group: Fragmentation involving the cleavage of the C-N bond connecting the phenyl ring.

Alpha-cleavage: Cleavage of the bonds adjacent to the amine nitrogen is a characteristic fragmentation pattern for amines. libretexts.org

Electronic (Ultraviolet-Visible) Spectroscopy and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugated system, which includes the phenyl ring and the pyrimidine ring linked by the amine nitrogen, constitutes the primary chromophore in this compound. The lone pair of electrons on the nitrogen atom can interact with the π-electron systems of both rings, influencing the electronic transitions. libretexts.org This interaction typically results in absorption bands in the UV region. Arylamines generally show a shift in their absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.org

Single-Crystal X-ray Diffraction Studies

Interactive Table 3: Crystallographic Data for the Isomer 4-Methyl-6-phenylpyrimidin-2-amine

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₁N₃ | nih.gov |

| Molecular Weight | 185.23 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.0558 (11) | nih.gov |

| b (Å) | 9.3808 (7) | nih.gov |

| c (Å) | 18.5227 (12) | nih.gov |

| β (°) | 125.950 (4) | nih.gov |

| Volume (ų) | 1977.1 (2) | nih.gov |

| Z (molecules/cell) | 8 | nih.gov |

Determination of Intramolecular Geometry and Conformation

A primary goal of crystallographic analysis of this compound would be to determine its precise intramolecular geometry. This involves measuring all bond lengths, bond angles, and torsion (dihedral) angles.

Key Expected Features:

Planarity of Rings: The pyrimidine ring, being an aromatic heterocycle, is expected to be essentially planar. The phenyl ring is also planar.

Conformation: A key conformational feature is the relative orientation of the phenyl and pyrimidine rings. This is defined by the torsion angle along the C2-N(amine) bond. Due to steric hindrance between the hydrogen atom on the amine and adjacent atoms on both rings, it is highly probable that the two rings are not coplanar. In similar structures, such as substituted N-phenylpyrimidine derivatives, significant dihedral angles between the aromatic rings are observed to minimize steric clash. For instance, in a related compound, 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, the dihedral angle between the pyrimidine and phenyl rings is 66.47 (8)°. nih.gov

Bond Lengths and Angles: The C-N and C-C bond lengths within the pyrimidine and phenyl rings would be expected to show values intermediate between single and double bonds, which is characteristic of aromatic systems. The geometry around the exocyclic amine nitrogen atom would provide insight into its hybridization.

A data table from a hypothetical crystallographic study would look like this:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |

| Bond Length | N1 | C2 | ~1.34 Å | ||

| C2 | N(amine) | ~1.37 Å | |||

| N(amine) | C(phenyl) | ~1.42 Å | |||

| Bond Angle | C6 | N1 | C2 | ~116° | |

| C2 | N(amine) | C(phenyl) | ~125-130° | ||

| Torsion Angle | C6 | C5 | C4 | N3 | ~0° (Planar Ring) |

| N1 | C2 | N(amine) | C(phenyl) | Non-zero (Twisted) |

Note: The values in this table are illustrative estimates based on general chemical principles and data from related structures.

Analysis of Intermolecular Interactions in the Crystal Lattice

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular forces. Understanding these interactions is fundamental to predicting the physical properties and stability of the crystalline material.

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.com In this compound, the secondary amine group (N-H) provides a hydrogen bond donor site, while the nitrogen atoms of the pyrimidine ring (N1 and N3) are potential hydrogen bond acceptors.

It is highly anticipated that the crystal structure would be stabilized by intermolecular N-H···N hydrogen bonds. These interactions could link molecules into distinct motifs, such as dimers or chains, which then form a larger three-dimensional network. mdpi.com In many known crystal structures of 2-aminopyrimidine derivatives, these N-H···N bonds are a dominant feature of the crystal packing. mdpi.comnih.gov For example, in the isomeric compound 4-Methyl-6-phenylpyrimidin-2-amine, intermolecular N-H···N hydrogen bonds link molecules to create an infinite network. nih.gov

A hypothetical table detailing these interactions would include:

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amine) | H | N1' | ~0.86 | ~2.2-2.4 | ~3.0-3.2 | ~160-175 |

| N(amine) | H | N3' | ~0.86 | ~2.2-2.4 | ~3.0-3.2 | ~160-175 |

Note: This table is illustrative. The prime (') indicates an atom in a neighboring molecule.

Aromatic rings, like the phenyl and pyrimidine rings in the title compound, can interact through π-π stacking. wikipedia.org These interactions arise from the electrostatic interaction between the quadrupole moments of the aromatic systems and are critical in the packing of many aromatic compounds. wikipedia.orgescholarship.org

The analysis would involve measuring the distance between the centroids of the aromatic rings of adjacent molecules and their relative displacement (slippage). Stacking can occur in a face-to-face or, more commonly, a parallel-displaced (slipped) fashion. In a related chlorinated pyrimidine derivative, slipped aromatic π-π stacking was observed between pyrimidine rings of adjacent molecules, with a centroid-centroid separation of 3.7634 (12) Å and a slippage of 1.715 Å. nih.gov Similar interactions between phenyl-pyrimidine or pyrimidine-pyrimidine rings would be expected in the crystal lattice of this compound.

Crystallographic Insights into Supramolecular Architecture

The culmination of the analysis of intramolecular geometry and intermolecular forces provides a complete picture of the supramolecular architecture. This describes how the individual molecules assemble into a well-defined, three-dimensional crystalline solid.

The combination of strong N-H···N hydrogen bonds and weaker π-π stacking interactions would likely create a complex and stable supramolecular assembly. The hydrogen bonds would form the primary framework, perhaps creating chains or sheets of molecules. nih.gov These primary structures would then be linked by the π-π stacking interactions, resulting in an intricate and robust three-dimensional network. The specific arrangement would depend on the delicate balance of these forces, which could only be definitively revealed by an experimental crystal structure determination.

A Computational Analysis of this compound

The study of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, pyrimidine derivatives hold a significant place due to their diverse biological activities. This article focuses on the computational chemistry and in silico molecular modeling of a specific pyrimidine derivative, this compound, exploring its electronic structure, reactivity, and the quantitative relationships that govern its potential biological functions.

Computational Chemistry and in Silico Molecular Modeling

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the potential biological activity of compounds like this compound.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations have been employed to predict how this compound and its derivatives bind to various biological targets, including cyclin-dependent kinases (CDKs) and the c-Met kinase. For instance, studies on a series of 4-substituted N-phenylpyrimidin-2-amine derivatives have explored their interactions with CDK2, CDK4, and CDK6. nih.gov The primary goal of such studies is to identify potential lead compounds that can inhibit these kinases, which are often implicated in cancer. nih.gov

In one study, the crystal structures of CDK2, CDK4, and CDK6 were obtained from the RCSB Protein Data Bank and used for docking experiments. nih.gov The native ligands and water molecules were removed, and polar hydrogen atoms were added to the proteins. nih.gov The Surflex-Dock module in SYBYL 6.9 software was utilized to perform the docking, generating multiple conformations for each ligand. nih.gov The conformation with the highest binding score was then selected for further analysis. nih.gov These simulations provide crucial insights into the binding modes and help in estimating the binding affinities of the compounds.

Similarly, N-phenylpyrimidin-2-amine derivatives have been designed and evaluated as potential inhibitors of the c-Met kinase, which is linked to oncogenesis and metastasis. bohrium.comnih.gov Docking studies have shown that these compounds can interact with the ATP-binding site of c-Met, indicating their potential as targeted inhibitors. bohrium.comnih.gov

Elucidation of Molecular Recognition Mechanisms

Beyond just predicting binding, molecular docking helps in elucidating the specific molecular interactions that govern the recognition between a ligand and its receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For pyrimidine derivatives, intramolecular hydrogen bonding and π-π stacking interactions are known to be important for stabilizing their structures and influencing their reactivity.

In the context of CDK inhibition, studies have identified key amino acid residues that are crucial for the binding of 4-substituted N-phenylpyrimidin-2-amine derivatives. nih.gov For example, electrostatic interactions with residues like Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163 have been identified as significant factors influencing the bioactivity of these inhibitors against CDK2, CDK4, and CDK6. nih.gov The pyrimidine scaffold itself is recognized for its ability to form multiple hydrogen-bonding interactions, which is a key aspect of its role in molecular recognition. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe its behavior over time. This method complements the static picture provided by molecular docking.

Dynamic Behavior of Ligand-Protein Complexes

MD simulations have been used to assess the stability of complexes formed between 4-substituted N-phenylpyrimidin-2-amine derivatives and their target kinases. nih.govnih.gov These simulations can confirm the stability of the binding poses predicted by molecular docking. researchgate.net By simulating the system over a period of time, researchers can observe conformational changes and the persistence of key interactions, providing a more realistic understanding of the binding event. researchgate.netresearchgate.net For instance, MD simulations have validated the docking results for CDK inhibitors and have shown that polar interactions are critical for their activity. nih.gov

Calculation of Binding Free Energies

A crucial application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and a protein. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate these energies from MD simulation trajectories. bohrium.com The binding free energy is a key determinant of a drug's potency. nih.gov

In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Attributes

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties, helping to identify candidates with favorable drug-like profiles. researchgate.netmdpi.com

For N-phenylpyrimidin-2-amine derivatives, in silico ADME predictions have been part of their preclinical evaluation. nih.gov These computational models can predict a range of properties, including solubility, metabolic stability, and potential for drug-drug interactions. researchgate.netnih.gov For example, a lead compound from a series of N-phenylpyrimidin-2-amine derivatives, compound 34a, was found to have favorable pharmacokinetic properties in mice, with an oral bioavailability (F%) of 59.3%. bohrium.comnih.gov

The prediction of metabolic pathways is another important aspect of in silico ADME studies. nih.gov Computational tools can identify the most likely sites of metabolism on a molecule, which can then be validated by in vitro experiments using, for example, human liver microsomes. nih.gov Such predictions are vital for understanding how a compound will be processed in the body and for anticipating potential metabolic liabilities.

Interactive Data Table: In Silico Predicted Properties of N-phenylpyrimidin-2-amine Derivatives

| Compound ID | Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Predicted Oral Bioavailability (F%) |

| Derivative Series 1 | CDK2/4/6 | Varies | Lys33, Asp145 | Not Reported |

| Compound 34a | c-Met | IC50: 15.0 nM | ATP-binding site | 59.3% |

Biological Activity and Mechanistic Elucidation of 4 Methyl N Phenylpyrimidin 2 Amine Derivatives

Enzyme and Protein Kinase Inhibition Studies

Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective inhibitors of Janus Kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms (MPNs). nih.govnih.gov The JAK2V617F mutation, prevalent in a majority of MPN patients, leads to the constitutive activation of JAK2 and its downstream signaling pathways. nih.govnih.gov

Systematic exploration of these derivatives led to the discovery of a particularly potent compound, designated A8. nih.govnih.gov This compound demonstrated an IC₅₀ value of 5 nM against JAK2 kinase and effectively inhibited the phosphorylation of JAK2 and its downstream signaling components. nih.govnih.gov A notable feature of compound A8 is its selectivity for JAK2 over other members of the JAK family. It exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively. nih.govnih.gov

The design strategy for these selective inhibitors involved modifying a previous lead compound, 13ac, by opening its tetrahydroisoquinoline ring. nih.gov This modification aimed to alter the spatial conformation of the terminal substituents, thereby enhancing selectivity and improving metabolic stability. nih.gov The resulting compound, A8, not only showed high potency and selectivity but also demonstrated significantly improved metabolic stability and a bioavailability of 41.1%. nih.gov These findings underscore the potential of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors for MPN treatment. nih.govnih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |

|---|---|---|---|---|---|

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

Substituted N-phenylpyrimidin-2-amine analogs have been investigated as inhibitors of the Axl receptor tyrosine kinase, which is implicated in tumorigenesis, metastasis, and drug resistance in various cancers. researchgate.net A novel series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent inhibitors of both Axl and Mer tyrosine kinases, another member of the TAM (Tyro3, Axl, Mer) family, without significant inhibition of Tyro3. nih.govresearchgate.net

One representative compound, compound 27, exhibited impressive potency with IC₅₀ values of 16 nM for Axl and 2 nM for Mer. researchgate.net In cellular models, this compound demonstrated considerable inhibition of Mer phosphorylation. researchgate.net Docking studies suggested that the interaction with the hinge region of the kinase and the formation of a salt bridge between the aniline (B41778) nitrogen and ASP678 of the Mer kinase domain are crucial for its activity. researchgate.net

Furthermore, another study reported the discovery of a series of new AXL PROTAC (Proteolysis Targeting Chimera) degraders based on the N-phenylpyrimidin-2-amine scaffold. researchgate.net A representative compound from this series, 6n, potently depleted AXL with a DC₅₀ value of 5 nM in MDA-MB-231 triple-negative breast cancer (TNBC) cells. researchgate.net This compound also showed significant improvements in inhibiting AXL signaling activation, cell proliferation, migration, and invasion in TNBC cells compared to the corresponding kinase inhibitor. researchgate.net These findings highlight the potential of developing N-phenylpyrimidin-2-amine derivatives as both direct inhibitors and degraders of Axl kinase for cancer therapy. researchgate.net

| Compound | Target | IC₅₀ (nM) | Cellular Effect |

|---|---|---|---|

| Compound 27 | Axl | 16 | Inhibition of Mer phosphorylation |

| Compound 6n | Axl (degrader) | DC₅₀ = 5 | Potent AXL depletion in MDA-MB-231 cells |

The N-phenylpyrimidin-2-amine scaffold has been a fertile ground for the development of inhibitors targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are key regulators of the cell cycle. nih.govnih.gov Designing selective CDK2 inhibitors that spare other CDKs, especially the structurally similar CDK4, presents a significant challenge. nih.gov

A study focusing on 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors employed a combination of 3D-QSAR, molecular docking, and molecular dynamics simulations to understand the mechanism of selectivity against CDK4. nih.gov The findings suggested that electrostatic interactions play a crucial role in determining the binding affinity and selectivity. Specifically, interactions with residues Gln85, Asp86, and Lys89 in CDK2 were identified as critical for selective CDK2 inhibition, while interactions with Glu144 and Asn145 in CDK4 were key for CDK4 inhibition. nih.gov

Another research effort focused on a series of 72 disparately functionalized 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of CDK2, CDK4, and CDK6. nih.gov This study also utilized 3D-QSAR modeling and molecular dynamics simulations to elucidate the structure-activity relationships. nih.gov The goal was to develop inhibitors that could overcome the resistance to CDK4/6 inhibitors, which can be compensated for by CDK2 activity in some cell types. nih.gov

Furthermore, the bioisosteric replacement of a phenylsulfonamide moiety in a lead compound with pyrazole (B372694) derivatives led to the discovery of a new class of potent CDK2 inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. mdpi.com The most potent compound in this series, compound 15, exhibited a Kᵢ value of 0.005 µM for CDK2 and showed selectivity over other tested CDKs. mdpi.com This compound also demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com Mechanistic studies revealed that it reduced the phosphorylation of retinoblastoma protein, arrested the cell cycle in the S and G2/M phases, and induced apoptosis. mdpi.com

| Compound Series | Target(s) | Key Findings |

|---|---|---|

| 4-substituted N-phenylpyrimidin-2-amine derivatives | CDK2, CDK4 | Electrostatic interactions with specific residues determine selectivity. |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 is a potent and selective inhibitor (Kᵢ = 0.005 µM). |

The phenylamino-pyrimidine scaffold is central to the development of inhibitors targeting the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML). nih.gov While imatinib (B729), a Bcr-Abl inhibitor, has been successful, resistance often emerges due to mutations in the Abl kinase domain. nih.gov

Nilotinib, a phenylamino-pyrimidine derivative, is a potent Bcr-Abl kinase inhibitor, approximately 30-fold more potent than imatinib. nih.gov It demonstrates activity against a wide range of imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation. nih.gov

Another potent ATP-based inhibitor of Src and Abl kinases, AP23464, which contains a pyrimidine (B1678525) core, has shown significant antiproliferative activity against a human CML cell line and Bcr-Abl-transduced cells with an IC₅₀ of 14 nM, compared to 350 nM for imatinib. nih.gov AP23464 effectively ablates Bcr-Abl tyrosine phosphorylation, induces cell cycle arrest, and promotes apoptosis in Bcr-Abl-expressing cells. nih.gov Importantly, its inhibitory activity extends to several imatinib-resistant Bcr-Abl mutants, including those at the P-loop (Q252H, Y253F, E255K), the C-terminal loop (M351T), and the activation loop (H396P). nih.gov However, like nilotinib, AP23464 is not effective against the T315I mutant. nih.gov These findings highlight the potential of pyrimidine-based inhibitors in overcoming imatinib resistance in CML. nih.govnih.gov

| Compound | Target | IC₅₀ (nM) | Activity against Imatinib-Resistant Mutants |

|---|---|---|---|

| Nilotinib | Bcr-Abl | - | Active against many, except T315I |

| AP23464 | Bcr-Abl | 14 | Active against many, except T315I |

Derivatives based on pyrimidine and related heterocyclic scaffolds have been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family that degrades the second messenger cyclic AMP (cAMP). encyclopedia.pubnih.gov Inhibition of PDE4 is a therapeutic strategy for various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). encyclopedia.pubnih.gov

While the direct study of 4-Methyl-N-phenylpyrimidin-2-amine derivatives as PDE4 inhibitors is not extensively detailed in the provided context, the broader class of pyrimidinedione derivatives has been investigated. encyclopedia.pubnih.gov For instance, nitraquazone, a quinazolinedione-based compound, is a well-known PDE4 inhibitor. encyclopedia.pubnih.gov The inhibitory mechanism of such compounds often involves interactions with specific lipophilic pockets (Q1 and Q2) and a solvent-exposed pocket (S pocket) within the PDE4 active site. encyclopedia.pubnih.gov

A benzodioxole-based derivative, LASSBio-448, which inhibits all four PDE4 isoforms, was designed for the oral treatment of asthma. encyclopedia.pubnih.gov It exhibited IC₅₀ values of 0.7 µM, 1.4 µM, 1.1 µM, and 4.7 µM for PDE4A, PDE4B, PDE4C, and PDE4D, respectively. encyclopedia.pubnih.gov This compound has shown efficacy in reversing lung inflammation and inhibiting related pathological conditions. encyclopedia.pubnih.gov The exploration of pyrimidine-based structures as PDE4 inhibitors remains an active area of research.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| LASSBio-448 | PDE4A | 0.7 |

| PDE4B | 1.4 | |

| PDE4C | 1.1 | |

| PDE4D | 4.7 |

The pyrimidine scaffold has been utilized in the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov Selective COX-2 inhibition is desirable as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the physiologically important COX-1 isoform. nih.gov

A series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Extensive structure-activity relationship (SAR) studies within this series led to the identification of numerous potent and highly selective COX-2 inhibitors. nih.gov Some of these compounds exhibited COX-2 IC₅₀ values in the nanomolar range (0.3-2.4 nM) and were 80- to 780-fold more selective for COX-2 than rofecoxib. nih.gov

In another study, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which can be considered derivatives of the broader N-phenyl-amine structure, were designed as selective COX-2 inhibitors. nih.gov Docking studies indicated that the SO₂Me pharmacophore of these compounds fits into the secondary pocket of the COX-2 active site. nih.gov The most potent compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), displayed an IC₅₀ of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1. nih.gov These studies demonstrate the utility of the pyrimidine and related N-phenyl amine frameworks in developing potent and selective COX-2 inhibitors.

| Compound Series/Name | Target | IC₅₀ | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|---|

| 2-(4-methylsulfonylphenyl)pyrimidine derivatives | COX-2 | 0.3-2.4 nM | 80 to 780-fold more selective than rofecoxib |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 µM | 508.6 |

Anti-Inflammatory Modulatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties through various mechanisms of action. Research indicates that these compounds can suppress the activity of key inflammatory mediators. A significant approach has been the design of derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme commonly found in inflamed tissue. nih.gov

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, for instance, were synthesized and showed a strong suppressive effect against COX-2, with minimal interaction with the COX-1 enzyme. nih.gov This selectivity is a key focus in developing anti-inflammatory agents with fewer side effects. nih.gov In vivo analysis confirmed that several of these compounds possessed anti-inflammatory effects comparable to celecoxib, a well-known COX-2 inhibitor. rsc.org The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of mediators like prostaglandin (B15479496) E2, tumor necrosis factor-α, and nuclear factor κB (NF-κB). rsc.org Certain pyrimidine analogues have shown potent inhibitory activity against NF-κB activation, with IC50 values as low as 0.05 μM. rsc.org

Studies on other related heterocyclic compounds, such as thiophene (B33073) derivatives, have also validated anti-inflammatory activity in both acute and chronic inflammation models, showing effects comparable to the standard drug indomethacin. njppp.com The membrane stabilization or anti-hemolytic activity of pyrimidine derivatives is another method used to assess in vitro anti-inflammatory potential, linking it to the protection of red blood cells from hemolysis. nih.gov

Antimicrobial Spectrum and Potency

The this compound scaffold has been a fruitful basis for the development of various antimicrobial agents.

Derivatives of this chemical class have shown a broad spectrum of antibacterial activity. nih.gov Studies on 4,6-disubstituted pyrimidin-2-amine derivatives revealed significant inhibitory activity against Gram-negative bacteria like E. coli, with some compounds demonstrating superior performance. researchgate.net Conversely, the activity against Gram-positive S. aureus was moderate to poor in that particular study. researchgate.net

However, other series, such as 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, have demonstrated excellent activity against a range of bacteria. Compounds with electron-withdrawing groups (e.g., chloro, bromo, nitro, fluoro) were particularly active against S. aureus. nih.gov Specific derivatives showed pronounced activity against Vibrio cholerae, beta-hemolytic Streptococcus, Shigella flexneri, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Further research has highlighted that pyrimidine derivatives can exhibit excellent antimicrobial activity when compared with standard drugs like ampicillin. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| 4,6-disubstituted pyrimidin-2-amine | E. coli (Gram-negative) | Significant inhibitory activity. | researchgate.net |

| 4,6-disubstituted pyrimidin-2-amine | S. aureus (Gram-positive) | Moderate to poor activity. | researchgate.net |

| 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine | Vibrio cholerae | Excellent activity. | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | S. aureus | High activity. | nih.gov |

| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | beta-hemolytic Streptococcus | Pronounced activity. | nih.gov |

| 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Shigella flexneri | Pronounced activity. | nih.gov |

| 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine | Klebsiella pneumoniae | Strong activity. | nih.gov |

| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Pseudomonas aeruginosa | Strong activity. | nih.gov |

The pyrimidine scaffold is integral to many antifungal agents. nih.gov Derivatives of this compound have been explored as fungicides, proving effective against various plant diseases. Research into 2-phenylpyrimidine (B3000279) derivatives identified novel inhibitors of CYP51, a crucial enzyme in fungi. nih.gov One such derivative, compound C6, exhibited potent activity against seven common clinically susceptible fungal strains, showing significant superiority over the first-line drug fluconazole. nih.gov

Another study focusing on pyrimidine derivatives with an amide moiety found compounds with excellent antifungal activity against the plant pathogen Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (B132214) (EC50 of 32.1 μg/ml). nih.gov These compounds also showed high inhibition rates against Botryosphaeria dothidea and Botrytis cinerea. nih.gov Similarly, 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine derivatives were active against Aspergillus flavus, Mucor, Candida albicans, and Rhizopus. nih.govnih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Derivative Class/Compound | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| Compound C6 (2-phenylpyrimidine derivative) | 7 common clinically susceptible strains | Activity significantly superior to fluconazole. | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 value of 10.5 μg/ml. | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Aspergillus flavus | High activity. | nih.gov |

| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Mucor | Maximum activity. | nih.gov |

| 4-(4-methoxyphenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Candida albicans | Good activity. | nih.gov |

| 4-(3-chlorophenyl)-6-(4-morpholinophenyl) pyrimidin-2-amine | Rhizopus | Good activity. | nih.gov |

The this compound structure has been recognized for its potential as an antitrypanosomal and antiplasmodial agent. Human African trypanosomiasis, caused by Trypanosoma brucei, is a significant health issue, and new therapies are needed. nih.gov A study on 4-phenyl-6-(pyridin-3-yl)pyrimidines revealed potent antitrypanosomal activity. nih.gov Specifically, the compound 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine demonstrated a submicromolar IC50 value of 0.38 μM against T. b. rhodesiense. nih.gov

In the context of malaria, hybrids of 4-aminoquinoline (B48711) and triazolopyrimidine have been synthesized and tested against Plasmodium falciparum. nih.gov These hybrids showed promising antiplasmodial activity, particularly against chloroquine-resistant strains. nih.govnih.gov One of the most potent hybrid compounds, 8e, displayed an IC50 of 0.20 μM against the resistant W2 strain of P. falciparum. nih.gov The results indicated that increasing the length of the spacer between the two pharmacophores improved the antiplasmodial efficacy. nih.gov

Antineoplastic Activity in Cancer Cell Lines

Derivatives based on the N-phenylpyrimidin-2-amine scaffold have emerged as a significant class of compounds with potent antineoplastic activity against a wide array of cancer cell lines. nih.gov Research has shown that substituted N-phenylpyrimidin-2-amines can inhibit Axl kinase, which is implicated in cancer progression.

Studies have demonstrated the cytotoxicity of these compounds against non-small-cell lung carcinoma (NSCLC) cells (A549), human chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF7). nih.govnih.govnih.gov For example, new 4-aryl-N-phenylpyrimidin-2-amines demonstrated potent anti-cancer activity in A549 cells with IC50 values as low as 0.2 µM, which is more potent than the conventional chemotherapy drug Doxorubicin in the same study. nih.gov Another series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective inhibitors of JAK2, a kinase implicated in myeloproliferative neoplasms. nih.govnih.gov The optimal compound from this series, A8, showed an excellent IC50 value of 5 nM on JAK2 kinase. nih.govnih.gov

Table 3: Antineoplastic Activity of Selected Pyrimidine Derivatives

| Derivative/Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 13f (4-aryl-N-phenylpyrimidin-2-amine) | A549 (NSCLC) | 0.2 µM | nih.gov |

| Compound 13c (4-aryl-N-phenylpyrimidin-2-amine) | A549 (NSCLC) | 0.2 µM | nih.gov |

| Compound A8 (N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative) | JAK2 Kinase | 5 nM | nih.govnih.gov |

| Compound 3b (Pyrimidopyrimidine derivative) | HCT-116, MCF-7, HEPG-2 | Activity close to Doxorubicin. | nih.gov |

| Compound 10b (Pyrazolylpyrimidine derivative) | HCT-116, MCF-7, HEPG-2 | Activity close to Doxorubicin. | nih.gov |

| Compound 4i (4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivative) | Not specified | Antiproliferative activity comparable to cisplatin. | nih.gov |

The anticancer effects of this compound derivatives are often mediated by their ability to halt cell proliferation and trigger programmed cell death, or apoptosis. mdpi.com For instance, the selective JAK2 inhibitor A8 was found to arrest the cell cycle in the G0/G1 phase in a concentration-dependent manner in Ba/F3 JAK2V617F cells. nih.gov At higher concentrations, it also significantly induced apoptosis, confirming this as a key mechanism of its antitumor activity. nih.gov

Similarly, a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which act as ULK1 inhibitors, found that the lead compound could simultaneously block autophagy and induce apoptosis in non-small cell lung cancer cells. nih.gov Other related heterocyclic structures, such as naphthyridine derivatives, have been shown to cause cell cycle arrest in the G2/M phase by disrupting the microtubular network, which impairs mitotic spindle formation and leads to apoptosis. nih.gov Investigations into other novel compounds have also confirmed the induction of apoptosis as a primary anticancer mechanism, sometimes in conjunction with the suppression of angiogenesis. nih.govmdpi.com

Investigation of Underlying Cellular Signaling Pathways

The biological effects of this compound derivatives are exerted through their interaction with various cellular signaling pathways. A significant focus of research has been on pathways that control cell growth, proliferation, and death. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective inhibitors of Janus kinase 2 (JAK2). nih.gov The JAK2 signaling pathway is crucial for processes like cell proliferation and differentiation. nih.gov Inhibition of this pathway can lead to the arrest of the cell cycle in the G0/G1 phase and induce apoptosis, thereby controlling tumor growth. nih.gov

Another critical area of investigation is the HGF/c-Met signaling pathway, which is often over-expressed in various cancers and is linked to tumor formation and spread. nih.gov Novel N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of the c-Met kinase, a key component of this pathway. nih.gov By blocking c-Met, these compounds can suppress the proliferation of cancer cells. nih.govbohrium.com

Furthermore, the ubiquitin-proteasome system, which is vital for protein degradation and involved in DNA damage response, has been a target. Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to inhibit the USP1/UAF1 deubiquitinase complex. nih.govacs.org This inhibition leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) levels, ultimately resulting in decreased cancer cell survival. nih.govacs.org

In the context of inflammatory diseases, research has explored the role of these derivatives in modulating inflammatory responses. Some pyrimidine compounds have shown the ability to suppress the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by inhibiting cyclooxygenase (COX) enzymes. rsc.org

Structure-Activity Relationship (SAR) and Bioisosterism Analysis

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

Identification of Pharmacophoric Features Essential for Activity

The N-phenylpyrimidin-2-amine scaffold is a well-established pharmacophore for kinase inhibition. lookchem.com The pyrimidine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the target protein. mdpi.comnih.gov Specifically, the amine group of the N-phenylpyrimidine-4-amine moiety can form a key hydrogen bond with residues like CYS694 in the hinge region of kinases such as FMS-like tyrosine kinase-3 (FLT3). mdpi.com The phenyl ring typically occupies a hydrophobic pocket, and substitutions on this ring can significantly modulate activity. lookchem.commdpi.com For instance, in c-Met inhibitors, the N-phenylpyrimidin-2-amine fragment and a 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one moiety are considered effective pharmacophores. lookchem.com

Molecular docking studies have further elucidated these interactions, showing that the aminopyrimidine core forms key interactions with the hinge region of kinases like PLK4, while other parts of the molecule extend into hydrophobic cavities or solvent-exposed regions. nih.gov

Effects of Chemical Substituents on Biological Profile

The type and position of chemical substituents on the core structure of this compound derivatives play a critical role in their biological profile.

Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring can drastically alter the inhibitory activity. For pyrazolo[1,5-a]pyrimidin-7-amines with anti-mycobacterial activity, electron-donating groups on the phenyl ring were found to be favorable for activity, while electron-withdrawing groups resulted in inactive compounds. mdpi.com For instance, a 4'-N-morpholine derivative showed excellent inhibitory activity. mdpi.com In a series of c-Met inhibitors, the replacement of a hydrogen atom with a fluorine atom at the R1 position increased the activity. lookchem.com

Substituents at Other Positions: For pyrimidine derivatives targeting COX-2, compounds with shorter C-5 substituents showed greater potency in suppressing PGE2 generation. rsc.org In a series of PLK4 inhibitors, the introduction of a hydrogen bond donor on the benzene (B151609) ring was found to be necessary to enhance the binding and improve inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of selected N-phenylpyrimidin-2-amine derivatives against c-Met kinase, illustrating the effect of different substituents.

| Compound | R1 | R2 | IC₅₀ (nM) lookchem.com |

| 15f | H | H | 114.7 ± 9.3 |

| 15o | F | H | 69.2 ± 4.5 |

| 15q | H | OCH₃ | 165.8 ± 11.2 |

| 15r | F | OCH₃ | 95.3 ± 7.6 |

| 34a | H | - | 15.0 ± 1.6 |

| 34b | F | - | 67.3 ± 3.5 |

| Cabozantinib | - | - | 34.0 ± 2.4 |

Unraveling the Molecular Mechanisms of Action

The molecular mechanisms of action for this compound derivatives are diverse and depend on their specific chemical structure and the biological target they are designed to inhibit.

A predominant mechanism is the inhibition of protein kinases, which are crucial for cellular signaling. Many derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. nih.gov For example, a series of N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of the c-Met tyrosine kinase. nih.govbohrium.com Molecular docking studies have shown that these compounds bind to the ATP-binding site of c-Met. nih.gov

Similarly, derivatives have been designed as selective inhibitors of Janus kinase 2 (JAK2), where they inhibit the phosphorylation of JAK2 and its downstream signaling components. nih.gov Another class of these compounds, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, act as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). acs.org Inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase. acs.org

Beyond kinase inhibition, some derivatives have been shown to target other key cellular players. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage repair. nih.govacs.org This inhibition leads to an increase in monoubiquitinated PCNA, a marker of DNA damage, and a subsequent decrease in cancer cell viability. nih.govacs.org

In the realm of inflammation, 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The mechanism involves the insertion of the SO2Me moiety into a secondary binding pocket of the COX-2 enzyme, contributing to their selectivity over COX-1. nih.gov

Diverse Scientific Applications and Research Paradigms

Role in Pharmaceutical Chemistry and Drug Discovery Research

The unique structural characteristics of 4-Methyl-N-phenylpyrimidin-2-amine, featuring a pyrimidine (B1678525) core with methyl and phenyl group substitutions, make it a valuable building block in medicinal chemistry. Its ability to interact effectively with various biological targets has positioned it as a key intermediate in the synthesis of novel therapeutic agents.

Scaffold for Lead Compound Identification and Optimization

In the realm of drug discovery, the process of identifying and refining lead compounds is a critical step toward developing new medicines. patsnap.compreprints.org The this compound scaffold serves as an excellent starting point for this process. nih.gov Its amenability to chemical modification allows researchers to create extensive libraries of related compounds, which can then be screened for desired biological activities. patsnap.com

This scaffold has been instrumental in the development of various kinase inhibitors. For instance, derivatives of N-phenylpyrimidin-2-amine have been synthesized and evaluated as potential inhibitors of c-Met kinase, a protein implicated in the progression of many cancers. lookchem.comnih.gov In one study, a lead compound, 34a, which incorporates the N-phenylpyrimidin-2-amine structure, demonstrated potent c-Met inhibitory activity with an IC50 value of 15.0 nM and showed significant antiproliferative effects in several cancer cell lines. nih.gov This compound also exhibited favorable pharmacokinetic properties in preclinical studies, highlighting its potential as a candidate for further development. nih.gov

Similarly, the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has been used to develop potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors. dundee.ac.uknih.gov The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, showed strong inhibitory activity against Aurora A and B kinases and demonstrated anticancer effects in cellular and in vivo models. dundee.ac.uknih.gov

The process of lead optimization often involves making subtle structural changes to a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.comyoutube.com For example, in the development of selective JAK2 inhibitors for myeloproliferative neoplasms, researchers started with a lead compound and systematically modified its structure, leading to the discovery of a more potent and selective inhibitor with improved metabolic stability and bioavailability. nih.govnih.gov

Table 1: Examples of Lead Compound Optimization Based on the this compound Scaffold

| Target | Lead Compound Scaffold | Modification Strategy | Resulting Compound | Key Findings |

| c-Met Kinase | N-phenylpyrimidin-2-amine | Introduction of a 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one moiety | Compound 34a | IC50 of 15.0 nM; good in vivo pharmacokinetic profile. nih.gov |

| Aurora Kinases | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Addition of a morpholino group at the para-position of the aniline (B41778) ring | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Potent inhibition of Aurora A and B kinases; oral bioavailability and anticancer activity. dundee.ac.uknih.gov |

| JAK2 Kinase | N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine | Opening of the tetrahydroisoquinoline ring | Compound A8 | IC50 of 5 nM for JAK2; high selectivity over other JAK family members; improved metabolic stability. nih.govnih.gov |

| USP1/UAF1 Deubiquitinase | N-Benzyl-2-phenylpyrimidin-4-amine | Replacement of thiophene (B33073) with a phenyl ring and addition of a methyl group | Compound 38 | IC50 of 70 nM; improved potency. acs.org |

Design of Targeted Agents for Preclinical Disease Models

The development of targeted therapeutic agents is a cornerstone of modern pharmacology, aiming to maximize efficacy while minimizing side effects. The this compound framework has been successfully employed in the design of such agents for preclinical evaluation in various disease models.

One notable application is in the development of inhibitors for Axl kinase, a receptor tyrosine kinase that plays a significant role in cancer progression and metastasis. google.com Substituted N-phenylpyrimidin-2-amine analogs have been designed and shown to inhibit Axl kinase activity, suggesting their potential as novel anti-cancer therapies. google.com

Furthermore, derivatives of this scaffold have been investigated as microtubule targeting agents. nih.gov Certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines, synthesized from a pyrimidine precursor, have demonstrated potent microtubule depolymerizing activity and have been effective against multidrug-resistant cancer cells in preclinical models. nih.gov One such compound showed significant antitumor effects in a xenograft model, identifying it as a promising new microtubule depolymerizing agent. nih.gov

The versatility of the pyrimidine scaffold is also evident in its use for creating inhibitors of other protein kinases, such as PLK4, which is a master regulator of centriole duplication and a target in cancer therapy. nih.gov Researchers have utilized a scaffold hopping strategy to develop novel and potent PLK4 inhibitors with an aminopyrimidine core, demonstrating excellent antiproliferative activity against breast cancer cells. nih.gov

Exploration in Photocaged Inhibitor Design

Photocaged inhibitors are molecules whose biological activity is masked by a photolabile protecting group. This "cage" can be removed by light, allowing for precise spatiotemporal control over the inhibitor's function. This innovative approach is being explored in drug discovery to study cellular processes with high precision.

The 2-aminopyrimidine (B69317) moiety, a core component of this compound, has been utilized in the design of photocaged inhibitors. For example, a 2-nitrobenzyl group has been used to cage an N-phenylpyrimidine-2-amine scaffold. mdpi.com In a recent study, a pyridinylimidazole-based covalent JNK3 inhibitor was successfully photocaged. The introduction of a 4,5-dimethoxy-2-nitrobenzyl protecting group significantly reduced the inhibitor's binding affinity to JNK3. Upon UV irradiation, the protecting group was cleaved, fully restoring the inhibitor's activity within minutes. mdpi.com This work demonstrates the potential of using photocaging strategies with pyrimidine-based scaffolds to create powerful tools for pharmacological research. mdpi.com

Contributions to Agricultural Chemical Research

Beyond its applications in pharmaceuticals, the pyrimidine scaffold is also of significant interest in the field of agricultural chemistry, particularly in the development of agents to protect crops from fungal diseases. mdpi.com

Development of Fungicidal Agents for Crop Protection

Anilinopyrimidine fungicides are a major class of chemical agents used to control gray mold, a disease caused by the fungus Botrytis cinerea. mdpi.com However, the emergence of fungicide-resistant strains has created a pressing need for new and effective fungicidal agents. mdpi.com